Benzo[h]quinoline-2-carboxylic acid
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Overview
Description
Benzo[h]quinoline-2-carboxylic acid is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a fused benzene and pyridine ring system with a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[h]quinoline-2-carboxylic acid can be synthesized through various methods. One common method involves the condensation of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often involves green and sustainable chemical processes. These methods include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly and reusable catalysts such as ionic liquids and ultrasound-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Hydrogenation of benzoquinoline derivatives can saturate the ring system.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, nanostructured titanium dioxide, and various carbon-centered electrophilic reagents such as acetic anhydride and chloroacetyl chloride .
Major Products Formed
Major products formed from these reactions include quinoline-2-carboxylic acid esters and amides, triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .
Scientific Research Applications
Benzo[h]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of Benzo[h]quinoline-2-carboxylic acid is still under investigation. it is suggested that the compound might interact with DNA, disrupt bacterial cell membranes, and interfere with bacterial metabolism by inhibiting crucial enzymes . Molecular docking studies have shown that the compound can form hydrogen bonds with target proteins, highlighting its potential as an effective interactant .
Comparison with Similar Compounds
Benzo[h]quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as quinoline-2-carboxylic acid and benzo[f]quinoline derivatives. While all these compounds share a similar quinoline core structure, this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 2-position . This uniqueness contributes to its distinct chemical reactivity and biological activities.
List of Similar Compounds
- Quinoline-2-carboxylic acid
- Benzo[f]quinoline derivatives
- 4-Hydroxyquinolines
- Triazolethione derivatives
Properties
Molecular Formula |
C14H9NO2 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzo[h]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H,16,17) |
InChI Key |
QFBNZMWRMLHBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C(=O)O |
Origin of Product |
United States |
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